3-(4-Chlorophenyl)glutaramic acid

Biocatalysis Chiral resolution GABA analog synthesis

Racemic 3-(4-chlorophenyl)glutaramic acid is the essential penultimate precursor for Baclofen API synthesis. The racemic monoamide configuration is critical: the (R)-enantiomer is obtainable via resolution with (S)-phenylethylamine, then Hofmann degradation to (R)-baclofen at 99.8% e.e. The free carboxylic acid and primary amide enable reactivity unavailable from the diacid, anhydride, or imide analogs. For GMP Baclofen production or biocatalytic routes using bacterial imidases, source this ≥98% purity intermediate as the chiral foundation.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 1141-23-7
Cat. No. B195681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)glutaramic acid
CAS1141-23-7
Synonyms3-(4-Chlorophenyl)glutaramic acid;  beta-(4-Chlorophenyl)glutaric acid monoamide;  3-(4-Chlorophenyl)Glutaramic Acid Monoamide;  4-Carbamoyl-3-(4-chlorophenyl)butanoic Acid;  5-AMino-3-(4-chlorophenyl)-5-oxopentanoic acid
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)N)CC(=O)O)Cl
InChIInChI=1S/C11H12ClNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16)
InChIKeyNLCJVRPOYTZTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow crystalline powder

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)glutaramic Acid (CAS 1141-23-7): A Critical Chiral Intermediate in GABA Analog Synthesis


3-(4-Chlorophenyl)glutaramic acid (CAS 1141-23-7), also known as 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid or β-(4-chlorophenyl)glutarimide [1], is a chiral glutaramic acid derivative bearing a 4-chlorophenyl substituent. It exists as a racemic mixture of (R)- and (S)-enantiomers, with a molecular formula of C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol . The compound is a white to off-white crystalline solid with a melting point of 168–170 °C and typical commercial purity of ≥98% . Structurally, it contains both carboxylic acid and primary amide functional groups, positioning it as a versatile building block for the synthesis of γ-aminobutyric acid (GABA) analogs, most notably the muscle relaxant Baclofen, for which it is a direct and penultimate precursor [2].

Why Generic Substitution of 3-(4-Chlorophenyl)glutaramic Acid (CAS 1141-23-7) Fails: Chiral Integrity and Reactivity Constraints


Generic substitution of 3-(4-chlorophenyl)glutaramic acid with closely related analogs (e.g., 3-(4-chlorophenyl)glutaric acid, CAS 35271-74-0; 3-(4-chlorophenyl)glutarimide, CAS 84803-46-3; or 3-phenylglutaramic acid) is not feasible due to critical functional and stereochemical differences that directly impact downstream synthetic utility. As a racemic monoamide, this compound possesses a unique combination of a free carboxylic acid, a primary amide, and a chiral center at the C3 position, enabling specific reactivity—such as enantioselective resolution or direct conversion to Baclofen via Hofmann degradation—that cannot be replicated by the corresponding diacid, anhydride, or imide [1]. Furthermore, the stereochemical outcome of subsequent reactions is highly dependent on the initial enantiomeric composition of the glutaramic acid precursor; using a non-racemic or enantiopure alternative yields a different stereochemical product profile, which is critical for pharmaceutical applications where the (R)-enantiomer of Baclofen is the active eutomer [2].

Product-Specific Quantitative Evidence: Comparative Performance of 3-(4-Chlorophenyl)glutaramic Acid (CAS 1141-23-7)


Enantioselective Enzymatic Hydrolysis: (R)-Selectivity and Enantiomeric Excess Compared to Racemic Substrate

The target compound, as its cyclized glutarimide form (3-(4-chlorophenyl)glutarimide, CGI), can be enantioselectively hydrolyzed by bacterial imidases to yield (R)-3-(4-chlorophenyl)glutaramic acid with high enantiomeric excess (e.e.). Burkholderia phytofirmans DSM17436 imidase (BpIH) converts CGI to (R)-CGM with 97.5% e.e., while Alcaligenes faecalis NBRC13111 imidase (AfIH) yields 98.1% e.e. [1]. The specific activity of purified BpIH for this conversion is 0.95 U/mg [1]. In contrast, the corresponding 3-isobutyl glutarimide (IBI) is hydrolyzed by the same enzyme system to (R)-3-isobutyl glutaric acid monoamide (IBM) with a significantly lower e.e. of 94.9% [1].

Biocatalysis Chiral resolution GABA analog synthesis

Chemical Resolution Efficiency: Diastereomeric Salt Formation and Enantiopurity of Derived Baclofen

The racemic 3-(p-chlorophenyl)glutaramic acid can be efficiently resolved using (S)-(−)-α-phenylethylamine as a resolving agent. The resulting (R)-(+)-3-(p-chlorophenyl)glutaramic acid diastereomeric salt was converted to (R)-(−)-baclofen via Hofmann degradation with a yield of 57% and an exceptional enantiomeric excess of 99.8% e.e. [1]. This contrasts with alternative resolution methods or direct synthesis of Baclofen from other intermediates, which may result in lower enantiopurity or require more complex purification.

Chiral resolution Diastereomeric salt Baclofen synthesis

Selective Potentiation of L-HCA-Evoked Depolarizations by Stereoisomers: Pharmacological Differentiation

The (2S,3S)- and (2S,3R)-stereoisomers of 3-(4-chlorophenyl)glutamic acid (a close structural analog of the target compound) at 100 μM significantly potentiated L-homocysteic acid (L-HCA)-evoked depolarizations in neonatal rat motoneurons to 130.4 ± 3.6% (n=20) and 114.5 ± 2.4% (n=11) of control, respectively [1]. At 500 μM, these isomers selectively potentiated L-HCA (10 μM) responses but had no significant effect on L-glutamate (50 μM)-evoked responses, whereas the classical uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylic acid (tPDC) at the same concentration enhanced both L-HCA and L-Glu responses [2].

Neuropharmacology Excitatory amino acid uptake Spinal motoneurons

Optimal Research and Industrial Applications for 3-(4-Chlorophenyl)glutaramic Acid (CAS 1141-23-7)


Synthesis of High-Enantiopurity (R)-Baclofen for Pharmaceutical Manufacturing

Leverage the proven chemical resolution pathway using (S)-(−)-α-phenylethylamine to obtain (R)-(+)-3-(p-chlorophenyl)glutaramic acid, which upon Hofmann degradation yields (R)-(−)-baclofen with 99.8% e.e. This route is particularly valuable for GMP manufacturing of Baclofen API where stereochemical purity is a critical quality attribute. Procurement of racemic 3-(4-chlorophenyl)glutaramic acid with high chemical purity (≥98%) is the essential first step [1].

Enzymatic Synthesis of Chiral GABA Analog Building Blocks

Utilize bacterial imidases (e.g., from B. phytofirmans or A. faecalis) for the (R)-selective hydrolysis of 3-(4-chlorophenyl)glutarimide to produce (R)-3-(4-chlorophenyl)glutaramic acid with up to 98.1% e.e. This biocatalytic approach offers a green chemistry alternative to traditional chemical resolution for generating chiral intermediates used in the synthesis of pregabalin analogs and other CNS-active GABA derivatives [2].

Pharmacological Investigation of Excitatory Amino Acid Transporters (EAATs)

Employ the stereoisomers of 3-(4-chlorophenyl)glutamic acid (derived from the target compound) as selective pharmacological tools to differentiate between L-HCA- and L-Glu-sensitive uptake sites in the CNS. The (2S,3S)-isomer, in particular, provides a means to selectively potentiate L-HCA-evoked responses without affecting L-Glu responses, enabling the study of distinct EAAT subtypes in native tissue preparations such as neonatal rat spinal cord [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chlorophenyl)glutaramic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.